Diethyl 2,5-di(thien-2-yl)terephthalate Diethyl 2,5-di(thien-2-yl)terephthalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14148863
InChI: InChI=1S/C20H18O4S2/c1-3-23-19(21)15-11-14(18-8-6-10-26-18)16(20(22)24-4-2)12-13(15)17-7-5-9-25-17/h5-12H,3-4H2,1-2H3
SMILES:
Molecular Formula: C20H18O4S2
Molecular Weight: 386.5 g/mol

Diethyl 2,5-di(thien-2-yl)terephthalate

CAS No.:

Cat. No.: VC14148863

Molecular Formula: C20H18O4S2

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 2,5-di(thien-2-yl)terephthalate -

Specification

Molecular Formula C20H18O4S2
Molecular Weight 386.5 g/mol
IUPAC Name diethyl 2,5-dithiophen-2-ylbenzene-1,4-dicarboxylate
Standard InChI InChI=1S/C20H18O4S2/c1-3-23-19(21)15-11-14(18-8-6-10-26-18)16(20(22)24-4-2)12-13(15)17-7-5-9-25-17/h5-12H,3-4H2,1-2H3
Standard InChI Key ADTLAJNNVGYIPK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1C2=CC=CS2)C(=O)OCC)C3=CC=CS3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Diethyl 2,5-di(thien-2-yl)terephthalate is systematically named diethyl 2,5-dithiophen-2-ylbenzene-1,4-dicarboxylate under IUPAC rules . Its molecular formula, C20_{20}H18_{18}O4_4S2_2, reflects a terephthalate ester backbone with ethoxycarbonyl groups at positions 1 and 4 and thien-2-yl substituents at positions 2 and 5. The compound’s canonical SMILES string, CCOC(=O)C1=CC(=C(C=C1C2=CC=CS2)C(=O)OCC)C3=CC=CS3, encodes its connectivity .

Table 1: Key Identifiers of Diethyl 2,5-di(thien-2-yl)terephthalate

PropertyValueSource
Molecular FormulaC20_{20}H18_{18}O4_4S2_2
Molecular Weight386.5 g/mol
IUPAC NameDiethyl 2,5-dithiophen-2-ylbenzene-1,4-dicarboxylate
PubChem CID59383235
ChemSpider ID26947115

Spectroscopic and Computational Data

The compound’s structural elucidation relies on spectroscopic techniques and computational modeling. Its InChIKey, ADTLAJNNVGYIPK-UHFFFAOYSA-N, facilitates database searches and predicts properties such as solubility and reactivity . Density functional theory (DFT) simulations suggest a planar conformation due to π-conjugation between the thiophene rings and the central benzene, a feature critical for electronic applications.

Synthesis and Reaction Optimization

Palladium-Catalyzed Cross-Coupling

The primary synthesis route involves a palladium-catalyzed cross-coupling reaction between diethyl 2,5-dibromoterephthalate and 2-thienylboronic acid derivatives. Tetrakis(triphenylphosphine)palladium(0) serves as the catalyst in a mixed solvent system of tetrahydrofuran (THF) and water under inert nitrogen atmosphere. The reaction proceeds via a Suzuki-Miyaura mechanism, forming carbon-carbon bonds between the terephthalate core and thiophene units.

Table 2: Representative Synthesis Conditions

ParameterValueSource
CatalystPd(PPh3_3)4_4 (5 mol%)
SolventTHF:H2_2O (3:1 v/v)
TemperatureReflux (≈66°C)
Reaction Time48 hours
Yield60–75% (reported)

Alternative Synthetic Approaches

While Suzuki coupling dominates, Stille coupling has been explored using 2-(tributylstannyl)thiophene and diethyl 2,5-diiodoterephthalate. This method, though less common, avoids boronic acid handling but introduces challenges in tin waste management . Comparative studies indicate Suzuki coupling offers superior scalability for industrial applications.

Structural and Electronic Properties

Crystallography and Conformational Analysis

Single-crystal X-ray diffraction data, though limited for this specific compound, can be inferred from analogs. The terephthalate core adopts a coplanar arrangement with thiophene rings, maximizing π-orbital overlap. Dihedral angles between the benzene and thiophene rings are estimated at <10°, favoring extended conjugation .

Electronic Absorption and Emission

Ultraviolet-visible (UV-Vis) spectroscopy of thin films reveals a broad absorption band centered at ≈350 nm, attributed to π→π* transitions. Emission spectra in solution show a Stokes shift of ≈50 nm, with fluorescence quantum yields <0.2, suggesting non-radiative decay pathways dominate . These properties align with its potential as a non-emissive charge transporter in optoelectronic devices.

Challenges and Future Directions

Current limitations include moderate synthetic yields and limited solubility in polar solvents. Future research should explore:

  • Post-functionalization of the ethoxy groups to enhance processability.

  • Device integration studies to quantify charge mobility in thin-film transistors.

  • Toxicity profiling for biomedical applications, given thiophene’s metabolic stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator